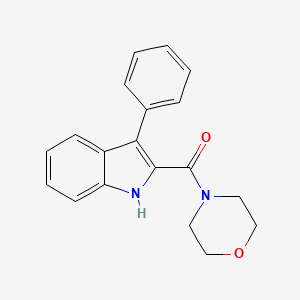

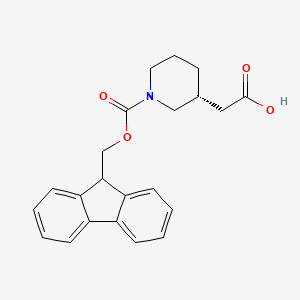

morpholino(3-phenyl-1H-indol-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

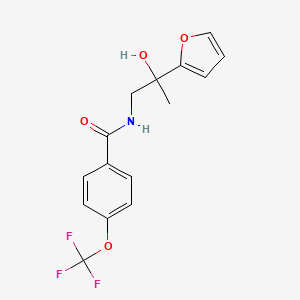

Morpholino(3-phenyl-1H-indol-2-yl)methanone is a compound that belongs to the class of organic molecules known as morpholines, which are characterized by the presence of a morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen atoms. This particular compound also features an indole moiety, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, and a methanone group, which is a ketone functional group attached to two aromatic rings. The compound's structure suggests potential biological activity, and it may serve as an intermediate in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of morpholino compounds often involves the formation of the morpholine ring through cyclization reactions. For instance, the stereoselective synthesis of differentially protected morpholines has been achieved starting from chiral epoxides, with a key step involving a one-pot oxazolidinone formation via intramolecular epoxide opening and subsequent cyclization to form the morpholine ring . Additionally, the synthesis of morpholino-substituted thiophene analogs, such as 4-Methoxyphenyl-[5-methyl-6-(2-(4-morpholinyl)-ethyl)-6H-thieno[2,3-b]pyrrol-4-yl)phenylmethanone, has been described, which involves a Fischer-analogue cyclization and alkylation steps .

Molecular Structure Analysis

The molecular structure of morpholino compounds can be elucidated using various spectroscopic techniques, including NMR, MS, and X-ray diffraction. For example, the crystal structure of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was determined by single crystal X-ray diffraction, confirming the arrangement of the morpholine and indazole rings in relation to the fluorophenyl group . Similarly, the structure of (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, revealing the conformation of the piperidine and morpholine rings .

Chemical Reactions Analysis

Morpholino compounds can participate in various chemical reactions, often serving as intermediates in the synthesis of biologically active molecules. For example, the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate leads to recyclization products with potential biological activity . Moreover, palladium-catalyzed coupling reactions have been employed to prepare non-carboxylate morpholino(phenylpiperazin-1-yl)methanones, which are potent inhibitors of the AKR1C3 enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholino compounds are influenced by their molecular structure. The presence of the morpholine ring imparts certain solubility characteristics, while the aromatic rings contribute to the compound's stability and reactivity. The intermolecular interactions present in the solid state of these compounds, such as hydrogen bonding, can be analyzed using Hirshfeld surface analysis to understand the stability of the molecule . Additionally, the synthesis of chiral morpholine derivatives, such as (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, demonstrates the importance of stereochemistry in the physical properties and potential pharmaceutical applications of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

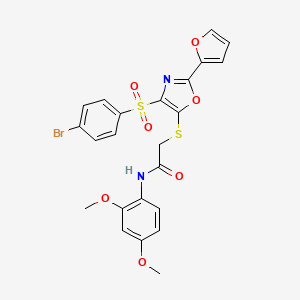

A study by Tang and Fu (2018) detailed the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a compound with notable antitumor properties. It demonstrated significant inhibition against A549, BGC-823, and HepG-2 cancer cell lines, indicating its potential in cancer treatment strategies. The compound was synthesized via condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, itself prepared from 2,6-difluorobenzonitrile through amination and cyclization processes (Tang & Fu, 2018).

Enzyme Inhibitory Activity

Research by Cetin et al. (2021) on thiophene-based heterocyclic compounds revealed that morpholino derivatives possess significant enzyme inhibitory activities. These activities were measured against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The study found specific morpholino derivatives showing high inhibitory activity, which suggests potential applications in treating diseases related to enzyme dysfunction (Cetin et al., 2021).

Structural Exploration and Bioactivity

Prasad et al. (2018) synthesized and analyzed the structure of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, for its antiproliferative activity. The study emphasized the importance of molecular structure in determining biological activity, with specific attention to the compound's stability and intermolecular interactions within the crystalline state (Prasad et al., 2018).

Wirkmechanismus

Target of Action

The compound contains an indole nucleus, which is found in many bioactive aromatic compounds and binds with high affinity to multiple receptors . .

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad range of activities associated with indole derivatives, it could potentially have a variety of effects depending on the specific targets and pathways it interacts with .

Eigenschaften

IUPAC Name |

morpholin-4-yl-(3-phenyl-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-19(21-10-12-23-13-11-21)18-17(14-6-2-1-3-7-14)15-8-4-5-9-16(15)20-18/h1-9,20H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFISJXWBBJKAFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

morpholino(3-phenyl-1H-indol-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2519049.png)

![4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2519053.png)

![5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid](/img/structure/B2519054.png)

![4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2519055.png)

![Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2519061.png)